Dimethyl 2-cyclohexyl-1,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-cyclohexyl-1-oxo-6-phenyl-2-benzazocine-4,5-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzazocine ring system, which is a fused bicyclic structure containing both benzene and azocine rings. The compound also features cyclohexyl and phenyl substituents, as well as two ester functional groups.
Preparation Methods
The synthesis of dimethyl 2-cyclohexyl-1-oxo-6-phenyl-2-benzazocine-4,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzazocine Ring: This step involves the cyclization of appropriate precursors to form the benzazocine ring system.
Introduction of Substituents: Cyclohexyl and phenyl groups are introduced through various substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl esters.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Dimethyl 2-cyclohexyl-1-oxo-6-phenyl-2-benzazocine-4,5-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Various substitution reactions can occur, particularly at the phenyl and cyclohexyl rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dimethyl 2-cyclohexyl-1-oxo-6-phenyl-2-benzazocine-4,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.
Mechanism of Action
The mechanism by which dimethyl 2-cyclohexyl-1-oxo-6-phenyl-2-benzazocine-4,5-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Dimethyl 2-cyclohexyl-1-oxo-6-phenyl-2-benzazocine-4,5-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl 2-cyclohexyl-1-oxo-6-phenyl-1,2-dihydro-2-benzazocine-4,5-dicarboxylate: This compound differs by the presence of a dihydrobenzazocine ring, which affects its reactivity and properties.
Diethyl 4-cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: This compound has a different ring system and ester groups, leading to distinct chemical and biological properties.
Properties
CAS No. |
52731-29-0 |
---|---|
Molecular Formula |
C27H27NO5 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
dimethyl (3E,5E)-2-cyclohexyl-1-oxo-6-phenyl-2-benzazocine-4,5-dicarboxylate |
InChI |
InChI=1S/C27H27NO5/c1-32-26(30)22-17-28(19-13-7-4-8-14-19)25(29)21-16-10-9-15-20(21)23(24(22)27(31)33-2)18-11-5-3-6-12-18/h3,5-6,9-12,15-17,19H,4,7-8,13-14H2,1-2H3/b22-17+,24-23+ |
InChI Key |
NHAHAIIWMNCEJA-RWMXDCAASA-N |
Isomeric SMILES |
COC(=O)/C/1=C/N(C(=O)C2=CC=CC=C2/C(=C1/C(=O)OC)/C3=CC=CC=C3)C4CCCCC4 |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C2=CC=CC=C2C(=C1C(=O)OC)C3=CC=CC=C3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.